isobutyl trifluoromethanesulfonate

Vue d'ensemble

Description

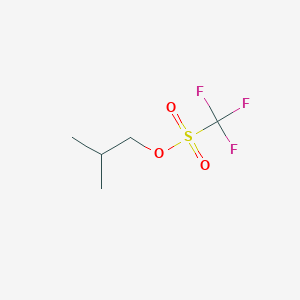

isobutyl trifluoromethanesulfonate is an organosulfur compound with the molecular formula C5H9F3O3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a trifluoromethyl group and the esterification occurs with 2-methylpropyl alcohol. This compound is known for its strong acidity and stability, making it useful in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

isobutyl trifluoromethanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-methylpropyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of methanesulfonic acid, trifluoro-, 2-methylpropyl ester involves the continuous esterification process. This process includes the use of a fixed-bed reactor where methanesulfonic acid and 2-methylpropyl alcohol are continuously fed, and the ester product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

isobutyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles.

Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and 2-methylpropyl alcohol in the presence of water and an acid or base catalyst.

Oxidation: Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted sulfonic acid esters.

Hydrolysis: Methanesulfonic acid and 2-methylpropyl alcohol.

Oxidation: Sulfonic acid derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Isobutyl trifluoromethanesulfonate is widely employed as a reagent in organic synthesis due to its ability to facilitate nucleophilic substitution reactions. The triflate group is known for being an excellent leaving group, which enhances the reactivity of substrates in various transformations.

- Alkylation Reactions : IBTFS can serve as an alkylating agent, allowing the introduction of isobutyl groups into nucleophiles. This is particularly useful in synthesizing complex organic molecules where specific alkyl groups are required.

- Synthesis of Triflates : The conversion of alcohols to triflates using IBTFS provides a method for preparing highly reactive electrophiles. This conversion is often a crucial step in multi-step synthetic pathways.

Catalysis

IBTFS has shown promise as a catalyst in several organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its efficacy as a catalyst is attributed to its ability to stabilize reactive intermediates.

- Metal Triflates : IBTFS can be used in conjunction with metal triflates, enhancing catalytic activity in reactions such as Friedel-Crafts acylation and alkylation. The presence of the triflate ion can significantly influence the selectivity and yield of the desired products .

- Glycosylation Reactions : In carbohydrate chemistry, IBTFS has been utilized to activate glycosyl donors, facilitating glycosylation reactions that are crucial for synthesizing oligosaccharides and glycosides .

Medicinal Chemistry

The applications of IBTFS extend into medicinal chemistry, where it plays a role in drug discovery and development.

- Synthesis of Bioactive Compounds : IBTFS is employed to synthesize various bioactive compounds, including pharmaceuticals. Its ability to introduce functional groups selectively makes it valuable in the design of new therapeutic agents.

- Prodrug Development : The compound can also be used in prodrug strategies, where it helps modify drug molecules to enhance their solubility or stability before conversion into active forms within biological systems.

Case Studies

Several studies highlight the effectiveness of IBTFS in various applications:

- Study on Alkylation : Research demonstrated that using IBTFS as an alkylating agent resulted in high yields of substituted products, showcasing its utility in synthesizing complex organic molecules .

- Catalytic Applications : A study involving metal triflate catalysis illustrated that reactions facilitated by IBTFS yielded improved selectivity and efficiency compared to traditional methods .

Comparison with Other Triflates

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl trifluoromethanesulfonate | CH3OSO2CF3 | Smaller methyl group; more volatile |

| Ethyl trifluoromethanesulfonate | C2H5OSO2CF3 | Larger ethyl group; similar reactivity |

| Benzyl trifluoromethanesulfonate | C6H5CH2OSO2CF3 | Aromatic ring enhances stability and reactivity |

| This compound | (CH3)2CHOSO2CF3 | Unique branched structure; effective electrophile |

Mécanisme D'action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-methylpropyl ester involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing effect, making it a potent electrophile. This property enables the compound to participate in nucleophilic substitution and other reactions efficiently.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methanesulfonic acid

- Trifluoromethanesulfonic acid

- Ethyl methanesulfonate

- Methyl trifluoromethanesulfonate

Uniqueness

isobutyl trifluoromethanesulfonate is unique due to the presence of both the trifluoromethyl group and the 2-methylpropyl ester group. This combination imparts distinct chemical properties, such as enhanced acidity and stability, making it more reactive and versatile compared to similar compounds. Its ability to act as a strong acid catalyst and participate in various chemical reactions sets it apart from other sulfonic acid derivatives.

Activité Biologique

Isobutyl trifluoromethanesulfonate (IBTFS) is a compound that has garnered attention in the field of medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound is an alkyl triflate with the following chemical structure:

- Molecular Formula : C4H9F3O3S

- Molecular Weight : 200.18 g/mol

The trifluoromethanesulfonate group (–SO2CF3) is known for its high reactivity, particularly as a leaving group in nucleophilic substitution reactions. This feature makes IBTFS a valuable reagent in organic synthesis.

Enzyme Inhibition

IBTFS has been evaluated for its ability to inhibit specific enzymes. A study highlighted the effectiveness of related triflates in inhibiting cyclooxygenase (COX) enzymes, which are crucial for inflammatory responses . The mechanism involves the formation of stable enzyme-inhibitor complexes through nucleophilic attack on the electrophilic carbon of the triflate.

Synthesis and Applications

IBTFS can be synthesized through the reaction of isobutanol with trifluoromethanesulfonic anhydride. This reaction typically proceeds under mild conditions, yielding high purity products suitable for further applications in organic synthesis and medicinal chemistry.

Applications in Organic Synthesis

IBTFS serves as an effective electrophile in various organic transformations, including:

- Alkylation Reactions : It can facilitate alkylation processes by acting as a source of isobutyl groups.

- Synthesis of Complex Molecules : Its reactivity allows for the construction of complex molecular architectures, which are often required in drug development.

Case Studies and Research Findings

- Inhibition Studies : A study investigated the inhibitory effects of various triflates on COX enzymes. IBTFS showed promising results comparable to other established inhibitors, suggesting its potential use in anti-inflammatory drug development .

- Antimicrobial Activity : Although direct studies on IBTFS are sparse, related compounds have demonstrated significant antimicrobial properties. For example, research on ionic liquids derived from trifluoromethanesulfonate showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

- Reactivity in Organic Synthesis : The utility of IBTFS in synthesizing isobutyl esters via esterification reactions has been documented, showcasing its role as a catalyst in ionic liquid systems . This approach highlights its potential for industrial applications.

Propriétés

IUPAC Name |

2-methylpropyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O3S/c1-4(2)3-11-12(9,10)5(6,7)8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMMBTNXJSMDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348632 | |

| Record name | methanesulfonic acid, trifluoro-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60306-25-4 | |

| Record name | methanesulfonic acid, trifluoro-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.